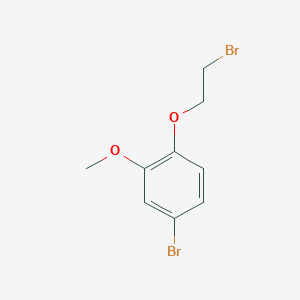

4-Bromo-1-(2-bromoethoxy)-2-methoxybenzene

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for polysubstituted benzene derivatives. The parent structure consists of a benzene ring bearing three distinct substituents: a bromine atom at position 4, a methoxy group at position 2, and a 2-bromoethoxy chain at position 1. The molecular formula is established as C₉H₁₀Br₂O₂ with a molecular weight of 309.98 grams per mole. The Chemical Abstracts Service registry number for this compound is documented as 1860186-80-6, providing a unique identifier for chemical databases and regulatory documentation.

The nomenclature system prioritizes the benzene ring as the fundamental structural unit, with substituents numbered according to their relative positions. The bromoethoxy substituent represents a composite functional group consisting of an ethoxy bridge (-OCH₂CH₂-) terminated by a bromine atom. This arrangement creates specific steric and electronic interactions that influence the overall molecular behavior. The Simplified Molecular Input Line Entry System representation is recorded as COC1=CC(Br)=CC=C1OCCBr, which encodes the complete connectivity pattern and substituent positions.

Isomeric considerations reveal that this compound represents one of numerous possible arrangements of these substituents on the benzene ring. Alternative positional isomers would result from different placement of the bromine, methoxy, and bromoethoxy groups, each exhibiting distinct physical and chemical properties. The current arrangement with the methoxy group at position 2 relative to the bromoethoxy substituent creates an ortho relationship that may influence conformational preferences and intermolecular interactions.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound reflects the interplay between aromatic planarity and flexible aliphatic substituents. The benzene ring maintains its characteristic planar geometry with bond angles approximating 120 degrees, while the attached substituents introduce varying degrees of conformational flexibility. The methoxy group typically adopts a conformation that minimizes steric interactions with adjacent substituents, particularly the bulky bromoethoxy chain.

Conformational analysis of related anisole derivatives demonstrates significant influence of substituent positioning on overall molecular geometry. Research on similar compounds reveals that the barrier to rotation about carbon-oxygen bonds in anisole derivatives typically exceeds 5 kilocalories per mole, resulting in preferential conformations at ambient temperatures. The bromoethoxy substituent introduces additional conformational complexity through rotation about the ethoxy bridge, creating multiple accessible conformations with different spatial arrangements.

The presence of two bromine atoms introduces substantial steric bulk and electronic effects that influence molecular conformation. The bromine at position 4 on the benzene ring occupies a meta position relative to the bromoethoxy group, minimizing direct steric interactions while contributing to the overall electronic distribution. The terminal bromine in the ethoxy chain adds significant mass and polarizability, affecting intermolecular interactions and solid-state packing arrangements.

Nuclear magnetic resonance studies of related anisole derivatives indicate characteristic coupling patterns that reflect conformational preferences and molecular dynamics in solution. The coupling constants between protons in the methoxy group and adjacent aromatic protons typically range from 0.02 to 0.09 Hertz, providing insights into average conformational states and dynamic behavior.

Crystallographic Data and Solid-State Arrangement

While specific crystallographic data for this compound are not extensively documented in the available literature, crystallographic analysis of the closely related compound 1-bromo-2-(4-methoxyphenoxy)ethane provides valuable structural insights. This related structure crystallizes in a monoclinic space group with unit cell parameters that reflect the molecular dimensions and packing preferences of brominated anisole derivatives.

The crystallographic data for the related compound reveals a molecular formula of C₉H₁₁BrO₂ with a unit cell volume of 949.0 cubic angstroms and four molecules per unit cell. Bond lengths within the aromatic system are consistent with typical benzene derivatives, while the carbon-bromine bond distance measures approximately 1.918 angstroms. The oxygen-carbon bond lengths in the methoxy and ethoxy groups fall within expected ranges for ether linkages, typically between 1.35 and 1.42 angstroms.

Intermolecular interactions in the solid state are dominated by van der Waals forces and weak hydrogen bonding interactions. The bromine atoms participate in halogen bonding networks that stabilize the crystal structure and influence melting point and solubility characteristics. The methoxy and ethoxy oxygen atoms serve as weak hydrogen bond acceptors, contributing to the overall packing arrangement and thermal stability of the crystalline phase.

The thermal displacement parameters from related crystallographic studies indicate relatively high mobility for the terminal bromine atom in the ethoxy chain, suggesting conformational flexibility even in the solid state. This mobility reflects the inherent flexibility of the aliphatic portion of the molecule and may influence solid-state reactivity and processing characteristics.

Comparative Structural Analysis with Related Brominated Anisole Derivatives

Comparative analysis with related brominated anisole derivatives reveals systematic trends in molecular properties and structural characteristics. The series of compounds including 4-bromoanisole, 1-(2-bromoethoxy)-4-methoxybenzene, and 1-(2-bromoethyl)-4-methoxybenzene demonstrates the progressive influence of substituent modification on molecular weight, polarity, and conformational complexity.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number |

|---|---|---|---|

| 4-Bromoanisole | C₇H₇BrO | 187.03 | 104-92-7 |

| 1-(2-Bromoethoxy)-4-methoxybenzene | C₉H₁₁BrO₂ | 231.09 | 22921-76-2 |

| 1-(2-Bromoethyl)-4-methoxybenzene | C₉H₁₁BrO | 215.09 | 14425-64-0 |

| This compound | C₉H₁₀Br₂O₂ | 309.98 | 1860186-80-6 |

The progression from simple 4-bromoanisole to the more complex dibrominated derivative demonstrates systematic increases in molecular weight and structural complexity. Each additional functional group contributes specific steric and electronic effects that influence overall molecular behavior and synthetic utility. The presence of two bromine atoms in this compound provides enhanced reactivity for cross-coupling reactions and other synthetic transformations.

Structural comparison reveals that the ether linkage in the bromoethoxy substituent introduces conformational flexibility not present in simpler anisole derivatives. This flexibility affects intermolecular interactions, solubility characteristics, and potential binding interactions with biological or catalytic targets. The additional methoxy group in the 2-position creates an ortho-disubstituted pattern that may influence electronic distribution and steric accessibility of reactive sites.

Electronic effects vary systematically across the series, with each bromine atom contributing electron-withdrawing character that influences aromatic reactivity patterns. The cumulative effect of two bromine atoms and two oxygen-containing substituents creates a complex electronic environment that affects both nucleophilic and electrophilic reactions at the aromatic ring. These electronic modifications make this compound particularly suitable for selective synthetic transformations and cross-coupling methodologies.

Eigenschaften

IUPAC Name |

4-bromo-1-(2-bromoethoxy)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2O2/c1-12-9-6-7(11)2-3-8(9)13-5-4-10/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRRZDORTPHSBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(2-bromoethoxy)-2-methoxybenzene typically involves the bromination of 1-(2-bromoethoxy)-2-methoxybenzene. This can be achieved through the reaction of 1-(2-ethoxy)-2-methoxybenzene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow reactors allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher purity and consistency in the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-1-(2-bromoethoxy)-2-methoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the bromine atoms can lead to the formation of dehalogenated products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed:

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Oxidation Products: Quinones and other oxidized compounds.

Reduction Products: Dehalogenated aromatic ethers.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Bromo-1-(2-bromoethoxy)-2-methoxybenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions:

- Electrophilic Aromatic Substitution (EAS) : The bromine atoms on the benzene ring enhance its reactivity towards electrophiles, facilitating further substitution reactions such as nitration and sulfonation.

- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution where the bromoethoxy group can be replaced by nucleophiles like amines or thiols, leading to the formation of diverse derivatives.

Reaction Examples

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Electrophilic Aromatic Substitution | Nitration with nitric acid | 4-Bromo-1-(2-bromoethoxy)-2-methoxy-3-nitrobenzene |

| Nucleophilic Substitution | Reaction with sodium azide | Azido derivatives |

Pharmaceutical Applications

The compound is utilized in the pharmaceutical industry for the synthesis of bioactive compounds. Its structure allows for modifications that can lead to potential therapeutic agents:

- Drug Development : The unique functional groups make it suitable for creating compounds with specific biological activities, such as anti-cancer or anti-inflammatory properties.

- Probes for Biological Studies : It can be used to develop molecular probes that help in studying enzyme mechanisms and protein-ligand interactions.

Materials Science

In materials science, this compound is explored for its potential in creating advanced materials:

- Polymer Synthesis : The compound can act as a building block for synthesizing polymers with tailored properties, such as increased thermal stability or improved mechanical strength.

- Nanomaterials : Its reactivity may allow for functionalizing surfaces of nanomaterials, enhancing their performance in applications like catalysis or drug delivery.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound as an intermediate in synthesizing novel anticancer agents. The compound was modified through nucleophilic substitution reactions to produce derivatives that exhibited significant cytotoxicity against cancer cell lines.

Case Study 2: Development of Functional Polymers

Research on this compound highlighted its application in developing functional polymers. By incorporating it into polymer matrices, researchers achieved materials with enhanced electrical conductivity and thermal stability, suitable for electronic applications.

Wirkmechanismus

The mechanism by which 4-Bromo-1-(2-bromoethoxy)-2-methoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The methoxy group can also affect the compound’s electronic properties, impacting its reactivity and interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

2-Bromo-1-(2-bromoethoxy)-4-methylbenzene

- Structure : Differs by a methyl group at position 4 instead of bromo.

- Synthesis: Prepared from 2-bromo-4-methylphenol via alkylation with 1,2-dibromoethane, yielding an 84% isolated product after column chromatography .

- Lower molecular weight (280.00 g/mol) due to the absence of a second bromine at position 3.

4-Benzyloxy-2-bromo-1-methoxybenzene

- Structure : Features a benzyloxy group at position 4 instead of bromoethoxy.

- Synthesis: Synthesized via sequential protection (acetylation), bromination, and benzylation of 4-methoxyphenol .

- Key Differences: The benzyloxy group is bulkier and less electrophilic than bromoethoxy, requiring harsher conditions (e.g., hydrogenolysis) for deprotection. Higher molecular weight (307.16 g/mol) due to the benzyl substituent.

4-Bromo-2-methoxy-1-(methoxymethoxy)benzene

- Structure : Substituted with a methoxymethoxy group at position 1 instead of bromoethoxy.

- Properties :

4-Bromo-1-(bromomethyl)-2-methoxybenzene

- Structure : Contains a bromomethyl group at position 1 instead of bromoethoxy.

- Properties :

Tabular Comparison of Key Properties

Biologische Aktivität

4-Bromo-1-(2-bromoethoxy)-2-methoxybenzene, also known as 1-(2-bromoethoxy)-4-methoxy-2-bromobenzene, is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

- Molecular Formula : C₉H₁₁Br₂O₂

- Molecular Weight : Approximately 293.96 g/mol

- Structure : The compound features a methoxy group and two bromine atoms attached to a benzene ring, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets including enzymes and receptors. The presence of bromine atoms enhances the compound's electrophilicity, potentially allowing it to participate in nucleophilic substitution reactions or to form stable complexes with biomolecules.

Interaction with Biological Targets

- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit key enzymes involved in metabolic pathways. For example, brominated compounds often exhibit significant inhibitory effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Biological Activity

Research indicates that compounds structurally related to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Similar brominated aromatic compounds have demonstrated antimicrobial properties against various bacterial strains.

- Anticancer Properties : Some studies suggest that brominated compounds can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival.

Case Studies

-

Antimicrobial Activity : A study evaluating the antimicrobial properties of brominated benzene derivatives found that certain compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was suggested to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Compound Name Activity Reference This compound Moderate antimicrobial activity 4-Bromo-2-methoxybenzene Strong antimicrobial activity - Anticancer Research : In vitro studies have shown that similar compounds can inhibit cancer cell growth by inducing oxidative stress and DNA damage. For instance, brominated phenolic compounds have been linked to apoptosis in human cancer cell lines.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Bromination : Introduction of bromine atoms into the aromatic ring using brominating agents like N-bromosuccinimide (NBS).

- Ether Formation : Reaction with ethylene oxide or similar reagents to form the ether linkage.

- Methoxylation : Introduction of the methoxy group via methylation reactions using methyl iodide or dimethyl sulfate.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-1-(2-bromoethoxy)-2-methoxybenzene, and what reaction conditions are typically employed?

- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A primary route involves reacting 2-methoxyphenol with 1,2-dibromoethane in a polar aprotic solvent (e.g., DMF or DMSO) under moderate temperatures (60–80°C) to introduce the bromoethoxy group . Protecting groups (e.g., acetyl or benzyl) may be used to prevent undesired side reactions during bromination steps, as seen in analogous syntheses of halogenated methoxybenzenes . Key parameters include stoichiometric control of brominating agents (e.g., NBS) and reaction time to minimize over-bromination.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- NMR : H and C NMR are critical for confirming substitution patterns. The methoxy group ( ppm) and bromoethoxy chain ( ppm) produce distinct splitting patterns .

- IR : Stretching frequencies for C-Br (~560 cm) and C-O (1250 cm) validate functional groups.

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (expected m/z: 231.09 for [M]) and isotopic patterns from bromine .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (e.g., SHELX programs ) resolves bond angles and steric effects.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound, such as unexpected splitting in NMR spectra?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., restricted rotation in the bromoethoxy chain) or impurities. Strategies include:

- Variable-Temperature NMR : To identify rotational barriers in the bromoethoxy group by observing coalescence of split peaks at elevated temperatures .

- 2D NMR (COSY, HSQC) : Maps coupling between adjacent protons and correlates H-C signals to confirm connectivity .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and optimize geometry, aiding in assigning ambiguous signals .

Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The bromine atoms act as leaving groups, but their reactivity depends on electronic and steric factors:

- Electronic Effects : The electron-withdrawing methoxy group activates the para-bromo site for nucleophilic attack, while the bromoethoxy chain may deactivate the adjacent position via steric hindrance .

- Catalytic Systems : Pd(PPh) or Buchwald-Hartwig catalysts are effective for aryl-bromine coupling. Microwave-assisted conditions (100–120°C, 1–2 hrs) enhance yields in low-polarity solvents (toluene or dioxane) .

- Competitive Pathways : Monitor for elimination side reactions (e.g., formation of vinyl ethers) using TLC or GC-MS.

Q. How can this compound serve as a precursor in medicinal chemistry, particularly for designing kinase inhibitors or antimicrobial agents?

- Methodological Answer : The bromoethoxy and methoxy groups enable modular derivatization:

- Kinase Inhibitors : Replace bromine with heterocycles (e.g., pyrazole or imidazole) via SNAr reactions. Docking studies (AutoDock Vina) predict binding to ATP pockets .

- Antimicrobial Agents : Introduce sulfonamide or quaternary ammonium groups at the bromine sites. In vitro assays (e.g., MIC against Candida albicans) guide structure-activity relationships .

- Prodrug Design : The ethoxy linker can be functionalized with esterase-sensitive groups for targeted release .

Experimental Design Considerations

Q. What strategies optimize the regioselective bromination of 1-(2-bromoethoxy)-2-methoxybenzene derivatives?

- Methodological Answer :

- Directing Groups : Use temporary protecting groups (e.g., acetyl) to direct bromination to the para position relative to the methoxy group .

- Lewis Acid Catalysis : FeBr or ZnBr enhances electrophilic substitution at electron-rich positions .

- Microwave-Assisted Bromination : Reduces reaction time (10–20 mins) and improves selectivity by minimizing thermal degradation .

Q. How do steric and electronic factors influence the crystallization of this compound, and what packing motifs are observed?

- Methodological Answer :

- Crystallography : SHELXL refinement reveals head-to-head packing of molecules along the b-axis, stabilized by van der Waals interactions between bromine atoms and methoxy groups .

- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., Br···H-C interactions contribute ~15% of the surface area) .

- Temperature-Dependent Studies : Cooling crystals to 100 K reduces thermal motion, improving resolution for twinned crystals .

Data Analysis and Validation

Q. What computational tools are recommended for predicting the reactivity and stability of derivatives of this compound?

- Methodological Answer :

- Reaxys/SCIFinder : Identifies analogous reactions and thermodynamic data (e.g., ΔG of bromine substitution) .

- Molecular Dynamics (MD) : Simulations (AMBER or GROMACS) assess conformational flexibility of the bromoethoxy chain in solution .

- QSPR Models : Correlate substituent effects (Hammett σ values) with reaction rates for predictive synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.